Brinzolamide hydrochloride is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. It functions by reducing the formation of aqueous humor, thereby decreasing intraocular pressure (IOP) in patients with conditions such as primary open-angle glaucoma and ocular hypertension. The efficacy and safety of brinzolamide have been extensively studied, showing that it can be an effective monotherapy or adjunctive therapy in managing these ocular conditions1234568910.
Brinzolamide selectively inhibits the carbonic anhydrase type II isozyme (CA-II), which plays a crucial role in the secretion of aqueous humor. By inhibiting this enzyme, brinzolamide effectively reduces the production of aqueous humor, leading to a decrease in IOP. This mechanism of action is beneficial as it targets the underlying pathology of glaucoma without significant systemic side effects due to its topical administration and low systemic absorption36. Additionally, brinzolamide has been shown to have a long tissue half-life in the eye, particularly in the iris-ciliary body, which supports a prolonged duration of IOP lowering6.
In the field of ophthalmology, brinzolamide is primarily used to manage primary open-angle glaucoma and ocular hypertension. Studies have demonstrated its long-term safety and efficacy, with significant IOP reductions achieved when dosed two or three times daily12. Brinzolamide has been compared to other ocular hypotensive agents such as dorzolamide and timolol, showing equivalent or superior efficacy and safety profiles458. It has also been used in combination with other medications like latanoprost and beta-blockers, providing additional IOP reduction in patients with glaucoma4.
The pharmacological development of brinzolamide has focused on optimizing its formulation to enhance patient comfort and compliance. Its suspension formulation at physiological pH and the absence of significant systemic side effects make it a favorable option for long-term use6. Brinzolamide has also been shown to improve blood flow to the optic nerve head in animal models, suggesting a potential vasodilatory effect that could benefit human patients6.
Research has been conducted to improve the solubility and therapeutic effect of brinzolamide through the development of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex has shown to increase the solubility of brinzolamide and enhance its corneal permeability, potentially leading to more effective glaucoma treatments7.
Brinzolamide has been evaluated for its cost-effectiveness as a treatment for glaucoma. When administered twice daily, it is among the least costly alternatives and adjuncts to beta-blocker therapy for glaucoma, generally associated with less direct medical cost than dorzolamide8.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: